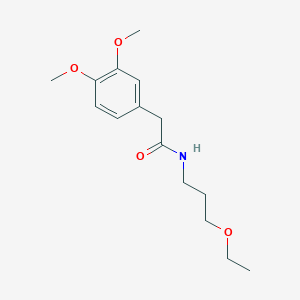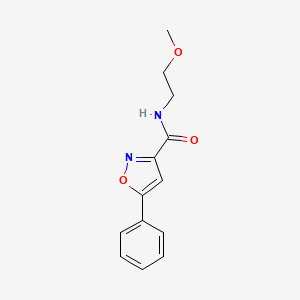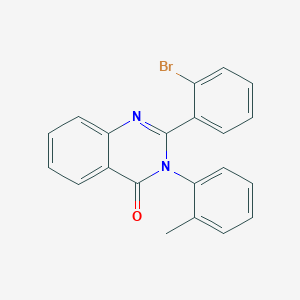![molecular formula C15H8Cl4N4S B4622212 4-[(3,4-二氯苄叉)氨基]-5-(2,4-二氯苯基)-4H-1,2,4-三唑-3-硫醇](/img/structure/B4622212.png)
4-[(3,4-二氯苄叉)氨基]-5-(2,4-二氯苯基)-4H-1,2,4-三唑-3-硫醇
描述
The compound is part of the 1,2,4-triazole family, a class of heterocyclic compounds known for their diverse biological activities and chemical properties. This particular molecule, due to its dichlorophenyl and dichlorobenzylidene groups, is of interest for its potential applications in materials science and as a precursor for further chemical transformations.
Synthesis Analysis
The synthesis of triazole derivatives, including compounds similar to the one specified, often involves cyclization reactions of dithiocarbazinate with hydrazine hydrate in water under reflux conditions. This process is followed by condensation with benzaldehyde to form Schiff bases, as demonstrated in the synthesis of similar triazole compounds (Singh & Kandel, 2013).
Molecular Structure Analysis
The molecular structure of triazole derivatives can be elucidated using crystallography and density functional theory (DFT). These methods reveal the dihedral angles, molecular interactions, and stabilization forces within the crystal lattice, providing insights into the compound's molecular geometry and intermolecular interactions (Yathirajan et al., 2005).
Chemical Reactions and Properties
Triazole compounds engage in various chemical reactions, including condensation with aldehydes to form Schiff bases and reactions with hydrazine hydrate to produce novel derivatives. These reactions are foundational for modifying the triazole core to enhance or impart new biological and chemical properties (Prasad et al., 2009).
Physical Properties Analysis
The physical properties of triazole derivatives, such as melting points, solubility, and crystalline structure, are crucial for understanding their behavior in different environments and potential applications in material science or pharmaceuticals. Techniques like X-ray diffraction and NMR spectroscopy are employed to characterize these aspects thoroughly (Sarala et al., 2006).
Chemical Properties Analysis
The chemical properties, including reactivity patterns and stability of triazole derivatives, are influenced by their molecular structure. Studies have explored their reactivity towards various carbonyl compounds, leading to the synthesis of novel triazolotriazine-, triazolotetrazine-, and triazolopthalazine derivatives, showcasing the versatile chemistry of the triazole ring (El-Shaieb et al., 2019).
科学研究应用
合成和抗菌活性
研究表明,各种三唑衍生物的合成,包括与“4-[(3,4-二氯苄叉)氨基]-5-(2,4-二氯苯基)-4H-1,2,4-三唑-3-硫醇”结构相关的化合物,展示了它们显著的抗菌活性。例如,Prasad 等人(2009 年)合成了取代的三唑并噻二唑,揭示了一些具有良好抗菌活性的化合物 (Prasad 等人,2009 年)。同样,Bektaş 等人(2010 年)合成了新型 1,2,4-三唑衍生物,发现它们对各种测试微生物具有良好或中等的抗菌活性 (Bektaş 等人,2010 年)。
结构表征和生物活性
这些化合物的结构表征提供了对其潜在生物活性的见解。Yu-gu(2015 年)合成了含有 1,2,4-三唑单元的席夫碱硫醚衍生物,对 P. cubensis 表现出很高的抗真菌活性 (Yu-gu,2015 年)。此外,Kumar 等人(2021 年)对三唑衍生物进行了构象分析和 DFT 研究,预测了它们对结核病的抑制活性,表明了新型抗结核药物的可能性 (Kumar 等人,2021 年)。
抗氧化和抗肿瘤活性
抗氧化和抗肿瘤活性的评估也一直是这些化合物的研究重点。El-Moneim 等人(2011 年)研究了合成氮杂环的抗氧化和抗肿瘤活性,为进一步的药理学研究奠定了基础 (El-Moneim 等人,2011 年)。
分子对接研究
分子对接研究已被用于探索这些化合物的潜在作用机制。例如,Kate 等人(2018 年)合成了作为 DNA 促旋酶 B 抑制剂的席夫碱,展示了它们的抗菌、抗炎和抗氧化活性,分子对接揭示了可能的作用模式 (Kate 等人,2018 年)。
属性
IUPAC Name |
3-(2,4-dichlorophenyl)-4-[(3,4-dichlorophenyl)methylideneamino]-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H8Cl4N4S/c16-9-2-3-10(12(18)6-9)14-21-22-15(24)23(14)20-7-8-1-4-11(17)13(19)5-8/h1-7H,(H,22,24) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSYBTMRFJHXAIQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1C=NN2C(=NNC2=S)C3=C(C=C(C=C3)Cl)Cl)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H8Cl4N4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.1 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![methyl 5-ethyl-2-[({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonothioyl)amino]-3-thiophenecarboxylate](/img/structure/B4622130.png)
![4-({[5-(1-benzofuran-2-yl)-4-ethyl-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B4622138.png)
![5-oxo-5-[(3-{[(3-pyridinylmethyl)amino]carbonyl}-4,5,6,7-tetrahydro-1-benzothien-2-yl)amino]pentanoic acid](/img/structure/B4622143.png)
![2-(2-chlorophenyl)-N-[2-(4-methoxyphenyl)ethyl]-4-quinolinecarboxamide](/img/structure/B4622149.png)
![1-[(2,5-dimethyl-4-propoxyphenyl)sulfonyl]-1H-1,2,3-benzotriazole](/img/structure/B4622151.png)

![4-[4-(benzyloxy)-3-chloro-5-methoxybenzylidene]-2-(benzylthio)-1,3-thiazol-5(4H)-one](/img/structure/B4622176.png)
![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[4-(1-naphthylmethyl)-1-piperazinyl]acetamide](/img/structure/B4622190.png)
![1-(2,6-dichlorobenzyl)-4-[(1-ethyl-5-methyl-1H-pyrazol-4-yl)sulfonyl]piperazine](/img/structure/B4622195.png)
![3-{[(3-bromophenyl)amino]sulfonyl}-4-chlorobenzoic acid](/img/structure/B4622202.png)

![3-chloro-4-methoxy-N-[3-(1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B4622219.png)

![7-(1,3-benzodioxol-5-ylmethyl)-2-methylpyrido[3,4-e][1,2,4]triazolo[1,5-a]pyrimidin-6(7H)-one](/img/structure/B4622237.png)